molecular formula C9H13NOS B2491947 Sulfoximine, S-ethyl-S-(p-tolyl)- CAS No. 29723-63-5

Sulfoximine, S-ethyl-S-(p-tolyl)-

Cat. No. B2491947
CAS RN: 29723-63-5
M. Wt: 183.27
InChI Key: JODYLFWNTQXLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sulfoximines have been synthesized through various methods. A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . The use of copper (I) iodide and 4-DMAP achieves a N-arylation of sulfoximines with various arylboronic acids, including sterically substrates, in excellent yields at room temperature within a short span of time . In a palladium-catalyzed cross-coupling strategy for the synthesis of various N-arylated sulfoximines, aryl bromides of variable substitution pattern were found to be effective coupling partners .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Sulfoximine, S-ethyl-S-(p-tolyl)- molecule .


Chemical Reactions Analysis

In recent years, sulfoximines have received significant attention in both academia and industry. This development has been reinforced by the introduction of new methods for preparing and efficiently accessing key sulfur-based reagents allowing further functionalisations . Chemical transformations in the laboratory leading to sulfoximine degradations include reductive and oxidative pathways as well as C–S bond cleavage reactions .


Physical And Chemical Properties Analysis

Sulfoximines are a sulfur (VI) species bearing a tetrahedral sulfur centre, with four different groups attached . They are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Scientific Research Applications

Mechanism of Action

The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .

Safety and Hazards

Being aware of possible metabolites minimises the risks of late stage failures . For all fields and in particular those related to pharmaceutical and agrochemical applications, the knowledge of potential degradation pathways of sulfoximines is vital .

Future Directions

Sulfoximines have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . Their significant potential in asymmetric synthesis, and new synthetic applications are currently being developed .

properties

IUPAC Name

ethyl-imino-(4-methylphenyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYLFWNTQXLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfoximine, S-ethyl-S-(p-tolyl)-

CAS RN

29723-63-5
Record name ethyl(imino)(4-methylphenyl)-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.